(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (CAS: 859137-93-2) is a synthetic benzofuran derivative characterized by a fused benzofuran core substituted with a 2,4-dimethoxybenzylidene group at the 2-position and a furan-2-carboxylate ester at the 6-position. Its molecular weight is 392.09 g/mol, as calculated from its empirical formula . The compound is cataloged under multiple synonyms, including STK923444 and ZINC12862232, and is structurally related to other benzofuran-based esters studied for their pharmacological or material properties .
Properties
IUPAC Name |
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-25-14-6-5-13(18(11-14)26-2)10-20-21(23)16-8-7-15(12-19(16)29-20)28-22(24)17-4-3-9-27-17/h3-12H,1-2H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAFNZMYXXYCIF-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuran Derivatives
Key Observations:
Substituent Effects : The parent compound’s 2,4-dimethoxybenzylidene group distinguishes it from analogs like the nitro-substituted derivative (CAS: 622361-03-9), which may exhibit altered electronic properties due to the electron-withdrawing nitro group. This could influence reactivity in catalytic or photochemical applications .
Core Modifications : Derivatives with chromene cores (e.g., CAS: 431069-90-8) diverge significantly in ring structure, which may alter conjugation pathways and thermal stability compared to benzofuran-based analogs .
Spectroscopic and Crystallographic Insights
For example, $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $ data for benzofuran derivatives typically resolve methoxy (δ 3.7–4.0 ppm) and aromatic proton signals (δ 6.5–8.0 ppm), critical for distinguishing between Z/E isomers .
Crystallographic tools like SHELXL and ORTEP-3 are widely used to resolve molecular conformations and hydrogen-bonding networks in similar compounds .
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